2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
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Overview
Description
2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound’s unique structure makes it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have a wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can alter the compound’s interaction with its targets.
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines can lead to a variety of derivatives, potentially affecting multiple biochemical pathways .
Result of Action
The ability of a substance to inhibit the denaturation of protein signifies apparent potential for anti-inflammatory activity .
Action Environment
The synthesis and functionalization of imidazo[1,2-a]pyridines often involve various reaction conditions, which could potentially influence the compound’s action .
Preparation Methods
The synthesis of 2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with 4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)aniline under basic conditions. Industrial production methods may involve solvent- and catalyst-free synthesis under microwave irradiation to enhance yield and reduce reaction time .
Chemical Reactions Analysis
2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common reagents used in these reactions include transition metal catalysts, hydrogen gas, and nucleophiles such as amines and thiols. Major products formed from these reactions include N-oxides, amines, and substituted benzamides.
Scientific Research Applications
2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide has a wide range of scientific research applications:
Comparison with Similar Compounds
2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic scaffold and are used in similar applications in organic synthesis and pharmaceutical chemistry.
Pyrazolo[3,4-d]pyrimidines: These compounds also have a fused bicyclic structure and are used in medicinal chemistry for their biological activities.
N-methyl-1-(pyridin-2-yl)methanamine: This compound has a similar structure and is used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloro group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c1-13-10-11-25-12-18(24-20(25)22-13)14-6-8-15(9-7-14)23-19(26)16-4-2-3-5-17(16)21/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTHYLOOXCTRJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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